1-(4-Methoxybenzyl)indolin-2-one
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Overview
Description
1-(4-Methoxybenzyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a methoxybenzyl group attached to the indolin-2-one core, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 1-(4-Methoxybenzyl)indolin-2-one is Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in DNA replication, making it a significant target for many antibacterial agents .
Mode of Action
This compound interacts with its target, Topoisomerase IV, inhibiting its function . This interaction disrupts the process of DNA replication, leading to the death of the bacterial cells .
Biochemical Pathways
This compound affects the biochemical pathway related to DNA replication. By inhibiting Topoisomerase IV, it disrupts the separation of DNA strands during replication . This disruption can lead to cell death, providing the compound’s antibacterial effects .
Pharmacokinetics
This suggests that this compound may have good bioavailability and can reach various tissues in the body .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By disrupting DNA replication through the inhibition of Topoisomerase IV, it leads to bacterial cell death . This makes this compound a potential candidate for the development of new antibacterial agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the activity of nitroimidazole antibiotics . .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxybenzyl)indolin-2-one has been found to interact with acetylcholine esterase (AChE), an enzyme crucial for nerve function . It was designed as an AChE inhibitor based on the structural feature of donepezil, a known AChE inhibitor .
Cellular Effects
In terms of cellular effects, this compound has shown significant cytotoxicity against human cancer cell lines, including SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . This suggests that it may influence cell function by inducing cell death in cancer cells.
Metabolic Pathways
Indolin-2-one derivatives are known to be metabolized by the enzyme indolin-2-one monooxygenase , which could potentially be involved in the metabolism of this compound.
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and indolin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)indolin-2-one can be compared with other indolin-2-one derivatives:
Similar Compounds: Examples include 1-benzylindolin-2-one and 1-(4-chlorobenzyl)indolin-2-one.
Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-8-6-12(7-9-14)11-17-15-5-3-2-4-13(15)10-16(17)18/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSALZLPHSRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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